6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one
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Overview
Description
6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is a compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a hydroxymethyl group attached to a pyrimidinone ring. Its molecular formula is C9H13N3O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-hydroxymethyl tetrahydrofuran as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
Major products formed from these reactions include various substituted pyrimidinones, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .
Scientific Research Applications
6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit RNA synthesis by competitive inhibition of RNA polymerases, leading to the activation of RNase L, which induces apoptosis in tumor cells . This mechanism makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one: Similar structure but with an iodine atom, leading to different chemical properties.
2-Thioadenosine: Contains a sulfur atom, which alters its reactivity and biological activity.
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Contains a perfluorohexyl group, providing unique properties for industrial applications.
Uniqueness
The uniqueness of 6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-2-8(15)11-4-12(7)9-1-5(14)6(3-13)16-9/h2,4-6,9,13-14H,1,3,10H2/t5?,6-,9-/m1/s1 |
InChI Key |
QFIFLTRTFOBGNF-NTNLOPJKSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC(=O)C=C2N |
Canonical SMILES |
C1C(C(OC1N2C=NC(=O)C=C2N)CO)O |
Origin of Product |
United States |
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